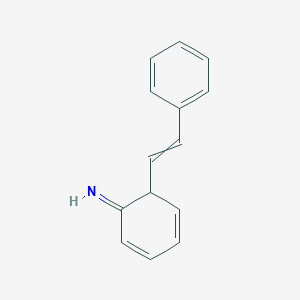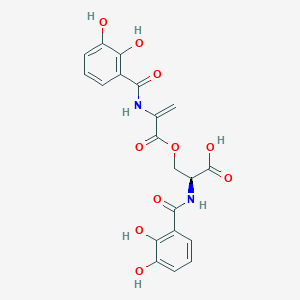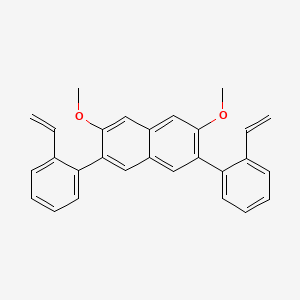
2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene is an organic compound with the molecular formula C28H24O2. It is a derivative of naphthalene, characterized by the presence of methoxy groups at the 2 and 7 positions and vinylphenyl groups at the 3 and 6 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with 2,7-dimethoxynaphthalene and 2-vinylbenzaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as potassium tert-butoxide.
Reaction Mechanism: The reaction proceeds through a nucleophilic addition of the vinyl group to the naphthalene ring, followed by a condensation reaction to form the final product.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The vinyl groups can be reduced to form ethyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common nucleophiles for substitution reactions include alkoxides and amines.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2,7-dimethoxy-3,6-bis(2-ethylphenyl)naphthalene.
Substitution: Formation of 2,7-dialkoxy-3,6-bis(2-vinylphenyl)naphthalene derivatives
Aplicaciones Científicas De Investigación
2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials such as polymers and organic semiconductors
Mecanismo De Acción
The mechanism of action of 2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene involves its interaction with specific molecular targets and pathways. The methoxy and vinyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dimethoxynaphthalene: Lacks the vinylphenyl groups, making it less versatile in terms of chemical reactivity.
3,6-Dimethoxy-2,7-bis(2-vinylphenyl)naphthalene: Similar structure but different substitution pattern, leading to different chemical properties.
2,7-Dihydroxy-3,6-bis(2-vinylphenyl)naphthalene:
Uniqueness
2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene is unique due to the presence of both methoxy and vinylphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research and industrial applications .
Propiedades
Fórmula molecular |
C28H24O2 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
2,7-bis(2-ethenylphenyl)-3,6-dimethoxynaphthalene |
InChI |
InChI=1S/C28H24O2/c1-5-19-11-7-9-13-23(19)25-15-21-16-26(24-14-10-8-12-20(24)6-2)28(30-4)18-22(21)17-27(25)29-3/h5-18H,1-2H2,3-4H3 |
Clave InChI |
MKMWZAWNAKNQMS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=C(C=C2C=C1C3=CC=CC=C3C=C)C4=CC=CC=C4C=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14123636.png)
![[(1S,4R,5S,6S)-4,5,6-Trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl] dihydrogen phosphate](/img/structure/B14123639.png)
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B14123640.png)
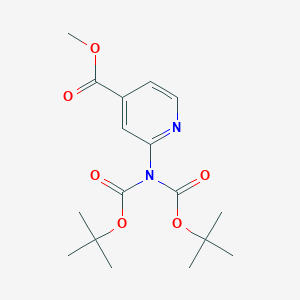
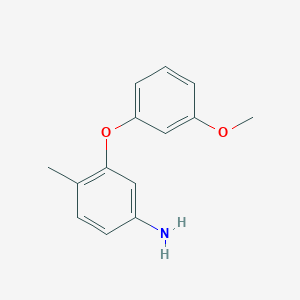
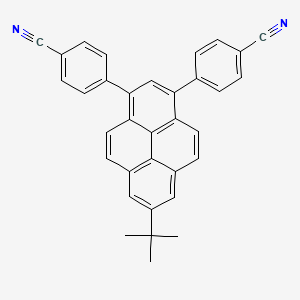
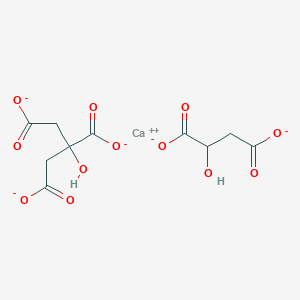
![N-{4-[6-hydroxy-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl}-2-phenylbutanamide](/img/structure/B14123657.png)
![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester](/img/structure/B14123660.png)

